N'-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
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Overview
Description
N’-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is a chemical compound with the molecular formula C18H15N3O It is known for its unique structure, which includes a phenylmethylidene group and a pyrrol-1-yl group attached to a benzohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide typically involves the condensation reaction between 2-(1H-pyrrol-1-yl)benzohydrazide and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
- N’-[(1Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
Uniqueness
N’-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(Z)-benzylideneamino]-2-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18(20-19-14-15-8-2-1-3-9-15)16-10-4-5-11-17(16)21-12-6-7-13-21/h1-14H,(H,20,22)/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMQMFQASGMZKF-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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